molecular formula C4H3NO2 B14501300 2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 63801-30-9

2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one

Cat. No.: B14501300
CAS No.: 63801-30-9
M. Wt: 97.07 g/mol
InChI Key: PVUWAKOYHKMCJP-UHFFFAOYSA-N
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Description

2-Oxa-6-azabicyclo[220]hex-5-en-3-one is a bicyclic compound with the molecular formula C4H3NO2 It is known for its unique structure, which includes a four-membered ring fused to a six-membered ring, containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one involves the photochemical rearrangement of 2-pyrone. This method utilizes flow photochemistry to achieve a higher throughput compared to traditional batch processes. The reaction time is significantly reduced from 24 hours to just 10 minutes, with an improved throughput of 144 mg/h .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This approach minimizes reactor fouling and allows for the efficient production of the compound. The use of flow photochemistry in industrial production ensures consistent quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles, leading to the opening of the lactone ring.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, soft and hard nucleophiles, and heteroatomic nucleophiles. These reactions typically occur under mild conditions, allowing for high stereocontrol and selectivity .

Major Products Formed

The major products formed from reactions with this compound include various functionalized derivatives, such as halogenated compounds and nucleophilic addition products. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one involves its ability to undergo nucleophilic attack, leading to the opening of the lactone ring. This reactivity allows it to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure enables it to participate in specific biochemical pathways, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one stands out due to its unique combination of oxygen and nitrogen atoms within its bicyclic structure. This feature imparts distinct reactivity and makes it a valuable intermediate in synthetic chemistry. Its ability to undergo highly stereocontrolled reactions further enhances its utility in the synthesis of complex molecules .

Properties

CAS No.

63801-30-9

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

IUPAC Name

2-oxa-6-azabicyclo[2.2.0]hex-5-en-3-one

InChI

InChI=1S/C4H3NO2/c6-4-2-1-5-3(2)7-4/h1-3H

InChI Key

PVUWAKOYHKMCJP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C1C(=O)O2

Origin of Product

United States

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